
(+)-Medioresinol di-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Medioresinol di-O-beta-D-glucopyranoside typically involves the extraction from natural sources such as the barks of Eucommia ulmoides . The compound can be isolated using solvents like DMSO, pyridine, methanol, and ethanol . The extraction process is followed by purification steps to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The barks of Eucommia ulmoides are processed using solvents, and the compound is isolated through various chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (+)-Medioresinol di-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+)-Medioresinol di-O-beta-D-glucopyranoside has a wide range of scientific research applications. It is used in chemistry for studying lignan glycosides and their derivatives. In biology, the compound is investigated for its antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects, including its role in treating various diseases. The compound also finds applications in the industry, particularly in the development of natural product-based pharmaceuticals and nutraceuticals .
Mecanismo De Acción
The mechanism of action of (+)-Medioresinol di-O-beta-D-glucopyranoside involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation . Its antioxidant activity helps in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (+)-Medioresinol di-O-beta-D-glucopyranoside include other lignan glycosides such as 5,7-dihydroxy-3-methoxy-6-C-methylflavone 8,4’-di-O-beta-D-glucopyranoside and kaempferol 3,4’-di-O-beta-D-glucopyranoside . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of biological activities and its potential therapeutic applications. Its specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C33H44O17 |
|---|---|
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32+,33-/m0/s1 |
Clave InChI |
WENLQSBQPMFCOA-NHADZOKISA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


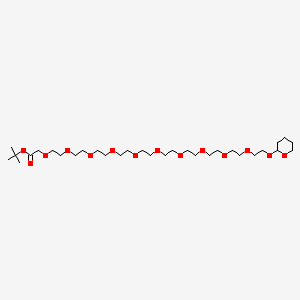

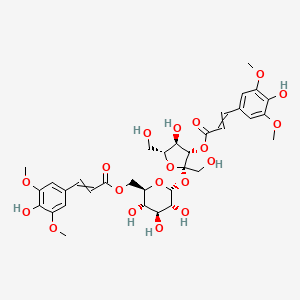

![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
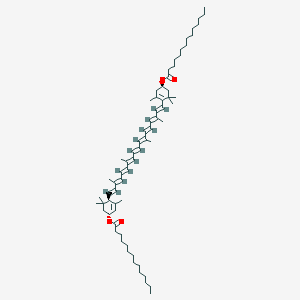
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)
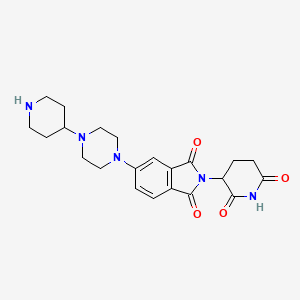
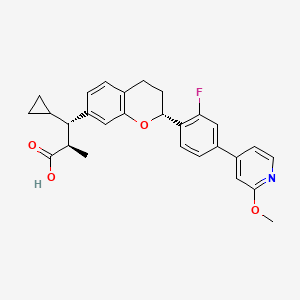
![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)



